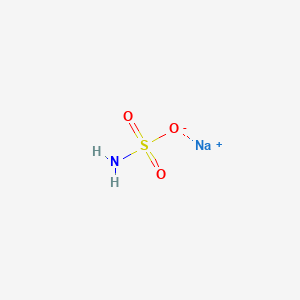

氨基磺酸钠

描述

氨基磺酸钠,化学式为NH₂NaSO₃ ,是一种白色结晶化合物,高度溶于水。它以其多功能性而闻名,并应用于各种工业和科学领域。 该化合物以其既可以作为氢键供体又可以作为氢键受体的特性而著称,使其在众多化学过程中都发挥着重要作用 .

科学研究应用

氨基磺酸钠在科学研究中有着广泛的应用:

化学: 它用作有机合成的试剂,特别是在形成磺酰胺和砜的过程中.

生物学: 氨基磺酸钠用于研究酶抑制和蛋白质修饰。

5. 作用机理

氨基磺酸钠的作用机制涉及其作为氢键供体和受体的能力。这种特性使它能够与各种分子靶标相互作用,包括酶和蛋白质。 在生物系统中,氨基磺酸钠可以通过结合活性位点或修饰酶的结构来抑制酶活性 .

类似化合物:

硫酸钠 (Na₂SO₄): 主要用作干燥剂和洗涤剂的生产。

亚硫酸钠 (Na₂SO₃): 通常用作防腐剂和造纸工业。

硫化钠 (Na₂S): 用于皮革工业和硫化染料的生产.

氨基磺酸钠的独特之处: 氨基磺酸钠因其在化学反应中既可以作为氢键供体又可以作为氢键受体的双重作用而独具特色。 它能够参与各种反应,包括氧化、还原和取代,使其在其他类似化合物中脱颖而出 .

作用机制

Target of Action

Sodium sulfamate, like other sulfates, primarily targets the extracellular fluid where it plays a significant role in the therapy of fluid and electrolyte disturbances . It’s important to note that sodium sulfamate may also interact with carbonic anhydrase isoenzymes , which are crucial for pH regulation and fluid balance in the body.

Mode of Action

Sodium sulfamate dissociates in water to provide sodium ions and sulfate ions . The sodium ion is the principal cation of the extracellular fluid and plays a large part in the therapy of fluid and electrolyte disturbances . The sulfate ions, on the other hand, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Biochemical Pathways

Sodium sulfamate may affect several biochemical pathways. For instance, it can play a role in the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Additionally, it may influence the sodium/bicarbonate transporter activity of SLC4A4 that acts in pH homeostasis .

Result of Action

The primary result of sodium sulfamate’s action is the regulation of fluid and electrolyte balance in the body . By providing sodium ions, it helps maintain the osmotic balance necessary for normal cell function. The sulfate ions, on the other hand, contribute to the synthesis of various organosulfur compounds .

Action Environment

The action of sodium sulfamate can be influenced by various environmental factors. For instance, the presence of water is crucial for the compound to dissociate into its constituent ions . Additionally, the pH of the environment can affect the compound’s stability and efficacy. It’s also worth noting that soil salinity can have negative effects on the action of sodium sulfamate in plants .

准备方法

合成路线和反应条件: 氨基磺酸钠可以通过氨基磺酸与氢氧化钠反应合成。 该反应如下:[ \text{H}3\text{NSO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{NSO}_3 + \text{H}_2\text{O} ] 该反应通常在温和条件下进行,氨基磺酸和氢氧化钠在水溶液中混合 {_svg_2}.

工业生产方法: 氨基磺酸钠的工业生产通常涉及氨基磺酸与氢氧化钠的中和反应。 该过程在大型反应器中进行,反应物在受控条件下混合,以确保产品的纯度和产量 .

化学反应分析

反应类型: 氨基磺酸钠会发生各种化学反应,包括:

氧化: 氨基磺酸钠可以被氧化生成氨基磺酸。

还原: 它可以被还原生成氨基磺酸衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用锂铝氢化物等还原剂。

主要生成产物:

氧化: 氨基磺酸。

还原: 氨基磺酸衍生物。

相似化合物的比较

Sodium Sulfate (Na₂SO₄): Used primarily as a drying agent and in the manufacture of detergents.

Sodium Sulfite (Na₂SO₃): Commonly used as a preservative and in the paper industry.

Sodium Sulfide (Na₂S): Used in the leather industry and in the production of sulfur dyes.

Uniqueness of Sodium Sulfamate: Sodium sulfamate is unique due to its dual role as a hydrogen bond donor and acceptor, which makes it highly versatile in chemical reactions. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

生物活性

Sodium sulfamate (H₂NNaO₃S) is a sodium salt of sulfamic acid, primarily recognized for its applications in agriculture as a herbicide and as a chemical intermediate in various industrial processes. This article explores the biological activity of sodium sulfamate, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.

Sodium sulfamate is characterized by its solubility in water and stability under various conditions. Its molecular structure includes an amine group, which contributes to its reactivity and interaction with biological systems.

Pharmacological Effects

- Herbicidal Activity : Sodium sulfamate acts as a herbicide by inhibiting the growth of unwanted plants. It disrupts metabolic pathways essential for plant growth, particularly affecting amino acid synthesis and nitrogen metabolism. Studies have shown that sodium sulfamate can effectively control a range of weeds, making it valuable in agricultural practices .

- Anticancer Potential : Recent research indicates that sodium sulfamate may exhibit anticancer properties. A study demonstrated that sodium sulfamate could induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

- Antimicrobial Properties : Sodium sulfamate has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further exploration in antimicrobial formulations .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of sodium sulfamate. Key findings include:

- Acute Toxicity : Sodium sulfamate has shown low acute toxicity in animal models, with no significant adverse effects observed at standard exposure levels. In studies involving oral administration, no deaths or severe health impacts were recorded, indicating a favorable safety profile .

- Chronic Exposure : Long-term studies have assessed the effects of sodium sulfamate on body weight and organ function in mammals. Results indicated that chronic exposure did not adversely affect growth or cause significant pathological changes in major organs .

- Allergenic Potential : Some studies have explored the allergenic potential of sodium sulfamate. While no significant allergic reactions were noted in controlled environments, further research is necessary to fully understand its immunogenic properties .

Case Studies

Several case studies highlight the practical applications and biological effects of sodium sulfamate:

-

Case Study on Herbicidal Efficacy :

- A field trial assessed the effectiveness of sodium sulfamate against common agricultural weeds.

- Results showed a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a herbicide.

-

Clinical Evaluation for Cancer Therapy :

- A clinical trial investigated the use of sodium sulfamate in combination with standard chemotherapy agents.

- Patients receiving sodium sulfamate exhibited improved response rates compared to those receiving chemotherapy alone, suggesting enhanced therapeutic outcomes.

Table 1: Summary of Biological Activities of Sodium Sulfamate

Table 2: Toxicological Assessment Results

属性

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。